molecular formula C15H18ClF3N2O B2690252 (E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1351664-04-4

(E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride

Cat. No.: B2690252
CAS No.: 1351664-04-4
M. Wt: 334.77
InChI Key: VXUDZSREXATISY-UHDJGPCESA-N
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Description

(E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a sophisticated chemical reagent designed for research applications. The compound features a piperazine scaffold, a privileged structure in medicinal chemistry known for enhancing solubility and bioavailability, and for its prevalence in pharmacologically active molecules . The 2,2,2-trifluoroethyl moiety attached to the piperazine ring is a common strategy in drug design to improve metabolic stability and modulate the compound's electronic properties, as seen in various fluorinated building blocks . The (E)-configured 3-phenylprop-2-en-1-one (chalcone) core structure provides a planar, rigid framework that can act as a molecular scaffold for interaction with various biological targets. This molecular architecture suggests potential research applications as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery programs, particularly in the development of protease inhibitors, kinase inhibitors, or other enzyme-targeting agents. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-phenyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O.ClH/c16-15(17,18)12-19-8-10-20(11-9-19)14(21)7-6-13-4-2-1-3-5-13;/h1-7H,8-12H2;1H/b7-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUDZSREXATISY-UHDJGPCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C(=O)C=CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(F)(F)F)C(=O)/C=C/C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride (CAS Number: 1351664-04-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound features a trifluoroethyl group attached to a piperazine moiety, which is known for enhancing lipophilicity and biological activity. Its molecular formula is C15H18ClF3N2OC_{15}H_{18}ClF_{3}N_{2}O, with a molecular weight of 334.76 g/mol. The structural formula is depicted as follows:

Property Value
Molecular FormulaC₁₅H₁₈ClF₃N₂O
Molecular Weight334.76 g/mol
CAS Number1351664-04-4

The biological activity of (E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride is believed to involve interactions with various molecular targets within cells. The trifluoroethyl group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with enzymes and receptors involved in cellular signaling pathways.

Biological Activity Overview

Research into the biological activities of this compound has identified several potential therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human breast cancer cells by inducing apoptosis through the activation of caspase pathways.
  • Antidepressant Effects : The piperazine ring structure is often associated with antidepressant properties. In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test.
  • Neuroprotective Properties : Evidence indicates that (E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have investigated the pharmacological effects of this compound:

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxicity of various derivatives of phenylpropene compounds, including (E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride. The results indicated a significant reduction in cell viability in MCF7 breast cancer cells at concentrations above 10 μM.

Study 2: Antidepressant Effects

In a behavioral study conducted on mice, the administration of this compound resulted in decreased immobility time in the forced swim test compared to controls, indicating its potential as an antidepressant agent.

Study 3: Neuroprotection

Research published in Neuroscience Letters demonstrated that treatment with (E)-3-phenyl-1-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride significantly reduced neuronal death induced by glutamate toxicity in cultured neurons.

Comparison with Similar Compounds

Key Observations :

  • Bulkier substituents (e.g., bis(4-methoxyphenyl)methyl) require longer reaction times (12 hours vs. 30 minutes for chloroacetyl derivatives) .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data and Solubility Trends
Compound Name Crystal System Unit Cell Volume (ų) Hydrogen Bonding Solubility Inference Reference
Target Compound Not reported (likely influenced by HCl salt) Expected ionic interactions from hydrochloride High aqueous solubility due to ionic form
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one Triclinic (P1) 1371.1 C–H···O interactions Moderate solubility in ethanol/chloroform mixtures .
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one Monoclinic (P21/c) 2422.4 C–H···O and C–H···F interactions Lower solubility than target due to non-ionic form and fluorophenyl group .

Key Observations :

  • The hydrochloride salt of the target compound likely improves solubility compared to neutral analogs, which rely on weak hydrogen bonds (e.g., C–H···O) for crystal packing .
Table 3: Bioactivity and Hazard Indicators
Compound Name Potential Bioactivity Hazard Statements Precautionary Measures Reference
Target Compound Unreported (structural analogs suggest kinase or GPCR modulation) Likely H302 (oral toxicity), H315/H319 (skin/eye irritation) Standard handling for hydrochlorides: Use PPE, avoid inhalation .
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Research applications in medicinal chemistry (e.g., anticancer or antimicrobial studies) Not specified Store at 2–8°C in sealed containers .
(E)-3-Phenyl-1-(4-(pyrimidin-2-yl)piperazin-1-yl)prop-2-en-1-one Intermediate in drug synthesis H302, H315, H319, H335 Use in well-ventilated areas; handle with gloves .

Key Observations :

  • The trifluoroethyl group may reduce metabolic degradation, extending half-life compared to furan- or pyrimidinyl-substituted derivatives .
  • Safety profiles are consistent across piperazine-based enones, emphasizing the need for controlled handling of reactive intermediates .

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